molecular formula C14H17NO4 B13521437 (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid CAS No. 1332765-82-8

(2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13521437
CAS No.: 1332765-82-8
M. Wt: 263.29 g/mol
InChI Key: DUKUKJFQHYTCIA-ZYHUDNBSSA-N
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Description

rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a benzyloxycarbonyl group. This can be achieved through the reaction of the amine with benzyl chloroformate under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .

Scientific Research Applications

rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amine group during chemical reactions, allowing selective modifications of other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    rac-(2R,4R)-1-[(methoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid: Features a methoxycarbonyl group.

Uniqueness

rac-(2R,4R)-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is unique due to its benzyloxycarbonyl group, which provides specific reactivity and stability advantages in synthetic applications. This group is particularly useful in protecting amine groups during multi-step synthesis processes .

Properties

CAS No.

1332765-82-8

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2R,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1

InChI Key

DUKUKJFQHYTCIA-ZYHUDNBSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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